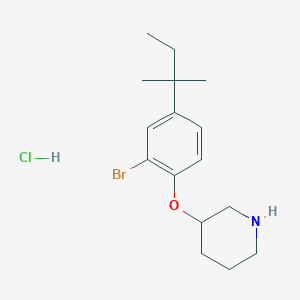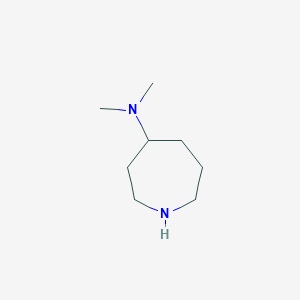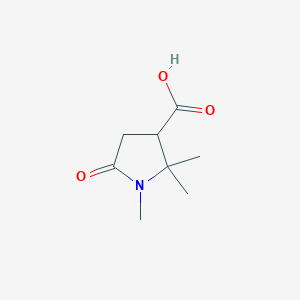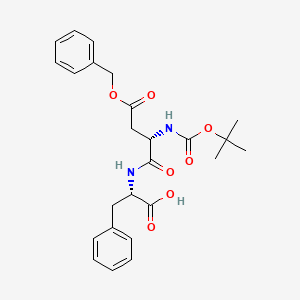
2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride
Übersicht
Beschreibung
2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound belonging to the class of phenyl ethers, which are organic compounds containing an ether group bonded to a phenyl group. It is a colorless crystalline solid with a melting point of 75°C and a boiling point of 261°C. It has a molecular weight of 333.7 g/mol and a solubility of 0.09 g/mL in water. It is also known as 2-Bromo-4-tert-pentylphenyl 3-piperidinyl ether hydrochloride, or BTPE.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceutical agents. Its brominated aromatic structure makes it a valuable intermediate in the construction of complex molecules. For instance, it can undergo further functionalization through nucleophilic substitution reactions, which are pivotal in creating targeted medicinal compounds .
Biopharma Production
The compound’s role in biopharma production is significant due to its potential use in the synthesis of bioactive molecules. It can be incorporated into larger structures that interact with biological systems, contributing to the development of new drugs .
Controlled Environment and Cleanroom Solutions
Given its stability and reactivity, this compound can be used in controlled environments for research and production purposes. It can act as a precursor or a reactant in chemical processes that require a cleanroom setting to prevent contamination .
Organometallic Chemistry
The brominated moiety of the compound is useful in organometallic chemistry, particularly in cross-coupling reactions like the Suzuki and Stille reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Free Radical Chemistry
This compound can participate in free radical reactions, such as those initiated by N-bromosuccinimide (NBS). These reactions are crucial for modifying molecules at the benzylic position, which is often a key step in the synthesis of pharmacologically active compounds .
Eigenschaften
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)12-7-8-15(14(17)10-12)19-13-6-5-9-18-11-13;/h7-8,10,13,18H,4-6,9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUDVVPSCUNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)






![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)

